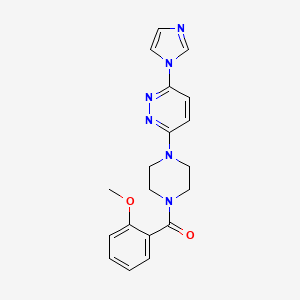

(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-methoxyphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

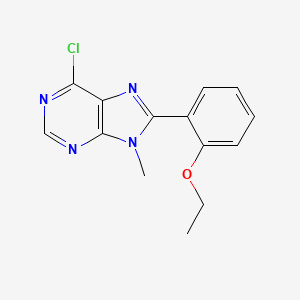

This compound is a complex organic molecule that contains several functional groups, including an imidazole ring, a pyridazine ring, a piperazine ring, and a methoxyphenyl group . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, a series of new 3-(indol-3-yl)-4-(pyrazolo[3,4-c]pyridazin-3-yl)-maleimides were synthesized and evaluated for their inhibitory activity against IDH1-R132H . The mixture was poured into a saturated NH4Cl solution, extracted with EtOAc, washed with brine, dried over Na2SO4, concentrated in vacuum and purified by flash column chromatography on silica gel .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be influenced by its complex structure. For instance, the presence of an α,β-unsaturated carbonyl group is indicated by a sharp carbonyl stretch at 1660 cm−1 in the FT-IR spectrum .Scientific Research Applications

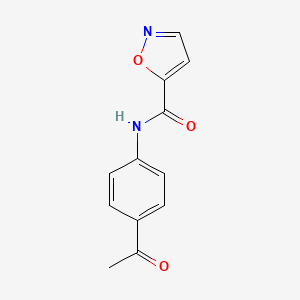

- The compound’s structural features suggest potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, assessing its cytotoxicity and apoptotic activity. Further studies could investigate its mechanism of action and potential clinical applications .

- Due to the known antifungal properties of specific functional groups within this compound, it is suitable for research related to antifungal activity. Scientists can evaluate its efficacy against fungal pathogens, including Candida species and Aspergillus .

- EGFR plays a critical role in cell cycle regulation and is a promising target for anticancer drugs. Researchers have designed and synthesized innovative EGFR inhibitors using similar chemical scaffolds. Investigating the inhibitory effects of this compound on EGFR could provide valuable insights for cancer therapy .

- Biological studies have demonstrated that this compound induces apoptosis in specific cancer cell lines (e.g., BT-474 cells). Researchers can explore its apoptotic pathways, dose-response relationships, and potential synergies with other compounds .

- Beyond its specific applications, the synthesis of imidazoles is a topic of interest. Recent advances in regiocontrolled synthesis methods have focused on constructing substituted imidazoles. Researchers can investigate the utility of this compound in developing novel synthetic routes .

- Imidazoles find applications in functional materials, such as sensors, polymers, and liquid crystals. Additionally, they serve as ligands in catalytic processes. Exploring the reactivity of this compound in various catalytic reactions could yield valuable insights .

Anticancer Research

Antifungal Activity

Epidermal Growth Factor Receptor (EGFR) Inhibition

Apoptosis Induction in Cancer Cells

Imidazole Synthesis Methodology

Functional Materials and Catalysis

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities, as well as optimization of its synthesis process. Given the broad range of biological activities exhibited by imidazole derivatives , this compound could potentially be developed into a new drug to overcome current public health problems .

properties

IUPAC Name |

[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]-(2-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O2/c1-27-16-5-3-2-4-15(16)19(26)24-12-10-23(11-13-24)17-6-7-18(22-21-17)25-9-8-20-14-25/h2-9,14H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWRLKZSNCINOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-methoxyphenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![bis((1H-benzo[d]imidazol-2-yl)thio)methane dihydrobromide](/img/structure/B2825028.png)

![N-({[2,2'-bifuran]-5-yl}methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2825037.png)

![Methyl 2-[2-[2-(3,4-dichloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2825048.png)